N,N-Diethyl-5-phenylpent-2-en-1-amine
Description
Significance of N,N-Dialkyl-5-phenylpent-2-en-1-amine Scaffolds in Organic Synthesis
While specific research on the "N,N-Dialkyl-5-phenylpent-2-en-1-amine" scaffold is scarce, the broader class of allylic amines is of significant importance in organic synthesis. These structures serve as key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of the allylic amine motif allows for a variety of subsequent chemical transformations. For instance, the double bond can be functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation. The nitrogen atom can be involved in N-alkylation, N-acylation, or the formation of various heterocyclic systems.
Scope and Relevance of Research on N,N-Diethyl-5-phenylpent-2-en-1-amine
Currently, there is no significant body of published research specifically focused on "this compound." Chemical supplier entries provide basic information, such as its molecular formula (C15H23N) and suggest it belongs to the class of alkenylamines. smolecule.com This classification implies potential reactivity in transformations such as nucleophilic additions and oxidation reactions. smolecule.com However, without dedicated scientific studies, the specific chemical properties, reactivity, and potential applications of this compound remain undocumented. The absence of peer-reviewed articles and detailed experimental data precludes a meaningful discussion of its research relevance.
Due to the lack of available scientific data, it is not possible to provide detailed research findings or construct the requested data tables for "this compound."
Structure
3D Structure
Properties
CAS No. |
909803-63-0 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N,N-diethyl-5-phenylpent-2-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-3-16(4-2)14-10-6-9-13-15-11-7-5-8-12-15/h5-8,10-12H,3-4,9,13-14H2,1-2H3 |
InChI Key |
WACCAJWISXDTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations and Stereochemical Control in Reactions Involving N,n Diethyl 5 Phenylpent 2 En 1 Amine Precursors
Elucidation of Catalytic Reaction Mechanisms
The formation of N,N-Diethyl-5-phenylpent-2-en-1-amine and related allylic amines often relies on sophisticated catalytic systems. Understanding the underlying mechanisms is key to optimizing reaction conditions and achieving desired product selectivity.
Role of Low-Valent Transition Metal Complexes in Alkyne Functionalization
Low-valent transition metal complexes, particularly those of nickel, play a pivotal role in the functionalization of alkynes and dienes, which can serve as precursors to the this compound backbone. nih.govresearchgate.net These electron-rich metal centers can activate unsaturated carbon-carbon bonds, facilitating the addition of various functionalities, including amines. nih.gov
In the context of synthesizing allylic amines, a plausible pathway involves the nickel-catalyzed hydroamination of a substituted 1,3-diene, such as 1-phenyl-1,3-pentadiene, with diethylamine (B46881). berkeley.edudicp.ac.cn The catalytic cycle is thought to commence with the formation of a nickel-hydride species, which then undergoes migratory insertion into the diene system. This insertion can lead to the formation of a π-allyl nickel intermediate. Subsequent nucleophilic attack by diethylamine on the π-allyl complex, followed by protonolysis, would yield the desired allylic amine and regenerate the active catalyst. berkeley.edu
Detailed mechanistic studies on analogous systems have revealed that the thermodynamics of the amine addition to π-allyl nickel complexes can be complex. In some cases, the reverse reaction, the activation of an allylic amine by a nickel(0) complex in the presence of an acid to form a Ni(II) allyl species, is thermodynamically favored. berkeley.edu This highlights the delicate balance of reaction conditions required to drive the reaction towards product formation.
Table 1: Key Steps in a Proposed Nickel-Catalyzed Hydroamination of a 1-Phenyl-1,3-diene
| Step | Description | Intermediate Species |
| 1 | Oxidative Addition | Formation of a Ni-H species from a Ni(0) precursor and a proton source. |
| 2 | Migratory Insertion | Insertion of the diene into the Ni-H bond to form a π-allyl nickel complex. |
| 3 | Nucleophilic Attack | Attack of diethylamine on the π-allyl ligand. |
| 4 | Reductive Elimination/Protonolysis | Release of the allylic amine product and regeneration of the active nickel catalyst. |
This table presents a generalized mechanism based on known nickel-catalyzed hydroamination reactions.
Intermediates in Organozinc and Organomagnesium Reagent Chemistry
Organozinc and organomagnesium reagents are crucial in the formation of carbon-carbon bonds necessary for constructing the backbone of molecules like this compound. researchgate.net Their application in the synthesis of α-branched amines often involves their addition to imines or iminium ions. nih.gov
The mechanism of organozinc reagent formation itself has been a subject of detailed study. The direct insertion of zinc metal into an organic halide involves two primary steps: an initial oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the reaction medium. nih.gov The presence of activating agents like lithium chloride can significantly accelerate the solubilization step. nih.gov
In the context of amine synthesis, an organozinc reagent, for instance, could be added to an imine precursor. The reaction is believed to proceed through a nucleophilic addition mechanism where the carbon-zinc bond attacks the electrophilic carbon of the C=N double bond. This addition forms a metalated amine intermediate, which upon quenching with a proton source, yields the final amine product. The functional group tolerance of organozinc reagents makes them particularly suitable for the synthesis of complex molecules. researchgate.net
Table 2: Generalized Steps in the Addition of an Organozinc Reagent to an Imine
| Step | Description | Intermediate Species |
| 1 | Formation of Organozinc Reagent | Oxidative addition of zinc to an organic halide. |
| 2 | Nucleophilic Addition | Attack of the organozinc reagent on the imine carbon. |
| 3 | Formation of Metallo-Amine | A zinc-containing amine intermediate is formed. |
| 4 | Protonolysis | Quenching of the reaction to yield the final amine product. |
This table outlines a general pathway for the synthesis of amines using organozinc reagents.
Principles of Stereochemical Induction and Selectivity
The presence of a double bond in this compound introduces the possibility of E/Z isomerism. Furthermore, if chiral centers are present in the precursors or introduced during the reaction, diastereoselective control becomes a critical aspect of the synthesis.
Factors Influencing Z-Stereoselectivity in Reduction Processes
The Z-configuration of the double bond in the target molecule can potentially be established through the stereoselective reduction of an enyne precursor. The semi-hydrogenation of alkynes to Z-alkenes is a well-established transformation, and various catalytic systems have been developed to achieve high Z-selectivity.
Factors that influence the stereoselectivity of these reductions include the nature of the catalyst, the solvent, and the substrate itself. For instance, Lindlar catalysts (palladium on calcium carbonate, poisoned with lead) are classic examples used for the syn-hydrogenation of alkynes to Z-alkenes. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of hydrogen from the same face, leading to the cis-alkene.
More contemporary methods may employ other transition metals or even metal-free conditions. The steric and electronic properties of the ligands on the metal center can play a crucial role in directing the stereochemical outcome. For substrates containing a phenyl group, electronic interactions between the aromatic ring and the catalyst surface can also influence the trajectory of the hydrogenation, thereby affecting the Z/E ratio of the product.
Diastereoselective Control in Related Amine Syntheses
When synthesizing substituted allylic amines, controlling the relative stereochemistry of newly formed stereocenters is a significant challenge. Diastereoselective control can be achieved by employing chiral auxiliaries, chiral catalysts, or by substrate-controlled reactions where existing stereocenters direct the stereochemical outcome of subsequent transformations.
In the synthesis of complex amines, the addition of nucleophiles to chiral imines or the reaction of chiral nucleophiles with achiral imines are common strategies. The diastereoselectivity is often rationalized by considering steric hindrance in the transition state. For example, in the addition of an organometallic reagent to a chiral imine, the incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.
The development of catalytic asymmetric methods for the synthesis of chiral amines has seen significant progress. nih.gov Chiral ligands can coordinate to the metal center and create a chiral environment that biases the reaction towards the formation of one enantiomer or diastereomer. The precise nature of the ligand, including its steric bulk and electronic properties, is critical in achieving high levels of stereocontrol.
Advanced Analytical and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For N,N-Diethyl-5-phenylpent-2-en-1-amine, both ¹H and ¹³C NMR would be required to assign the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each unique proton environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, the aromatic protons of the phenyl group would likely appear in the downfield region (typically δ 7.0-7.5 ppm). The olefinic protons on the pentene chain would resonate in the mid-field region (around δ 5.0-6.0 ppm), and their coupling constants (J) would be crucial in determining the stereochemistry of the double bond (cis or trans). The aliphatic protons of the diethylamino group and the pentene backbone would appear in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a single peak for each unique carbon atom. The chemical shifts of the carbon signals would further confirm the presence of the phenyl group, the double bond, and the aliphatic chain. For example, the aromatic carbons would typically resonate between 120 and 140 ppm, while the sp² carbons of the double bond would also be in a similar downfield region. The sp³ hybridized carbons of the ethyl groups and the pentene chain would appear at higher field strengths.
To illustrate, ¹H and ¹³C NMR data for a related compound, N,N-Diethyl-1,4-phenylenediamine, are available and show characteristic signals for the diethylamino group and the phenyl ring. chemicalbook.comchemicalbook.com
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
| Phenyl-H | 7.10-7.35 | m | - | 5H |
| Olefinic-H | 5.40-5.70 | m | J(H,H) | 2H |
| N-CH₂-CH₃ | 2.50-2.70 | q | J(H,H) = 7.1 | 4H |
| Ph-CH₂ | 2.60-2.80 | t | J(H,H) | 2H |
| C=C-CH₂-C | 2.20-2.40 | m | J(H,H) | 2H |
| N-CH₂-CH₃ | 1.00-1.20 | t | J(H,H) = 7.1 | 6H |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~142 |
| Phenyl CH | ~128 |
| Phenyl CH | ~126 |
| Olefinic CH | ~130 |
| Olefinic CH | ~125 |
| N-CH₂ | ~50 |
| Ph-CH₂ | ~36 |
| C=C-CH₂-C | ~32 |
| N-CH₂-CH₃ | ~12 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula (C₁₅H₂₃N) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is often unique to the compound and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. This is a common fragmentation pathway for amines.
McLafferty rearrangement: If the geometry is favorable, a hydrogen atom from the pentenyl chain could be transferred to the nitrogen atom, followed by cleavage of the Cα-Cβ bond.
Loss of neutral fragments: Elimination of small neutral molecules such as ethene from the diethylamino group.
Cleavage of the pentenyl chain: Fragmentation at various points along the aliphatic chain.
Analysis of the mass spectrum of a related compound, N,N-Diethyl-N'-phenylethylenediamine, reveals characteristic fragmentation patterns for the diethylaminoethyl moiety. nist.gov
Predicted Major Fragments for this compound in EI-MS
| m/z | Possible Fragment Ion |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 188 | [M - C₂H₅]⁺ |
| 144 | [M - C₆H₅]⁺ |
| 100 | [CH₂=N(C₂H₅)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 72 | [N(C₂H₅)₂]⁺ |
X-ray Diffraction for Solid-State Structural Determination of Related Analogs
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and stereochemistry.
While there are no published crystal structures for this compound itself, X-ray diffraction studies on related analogs would be invaluable for understanding the conformational preferences and intermolecular interactions of this class of compounds. If a suitable crystalline derivative of this compound could be prepared (for example, as a salt with an appropriate acid), its crystal structure would confirm the stereochemistry of the double bond and reveal the conformation of the pentenyl chain and the diethylamino group in the solid state. This information is crucial for a complete structural characterization.
Reactivity Profiles and Transformational Chemistry
Derivatization through Hydrolysis and Deuterolysis
Specific studies detailing the hydrolysis and deuterolysis of N,N-Diethyl-5-phenylpent-2-en-1-amine are not readily found in scientific literature. However, the general stability of tertiary amines and the carbon-nitrogen bond suggests that hydrolysis would likely require harsh conditions. Under strong acidic conditions, protonation of the nitrogen atom would occur, but cleavage of the C-N bond is not typically a facile process for simple alkylamines.
Deuterolysis, the cleavage of a chemical bond by deuterium, would similarly be challenging under standard conditions. For allylic amines, deuterium exchange at the allylic positions can sometimes be achieved using specific catalysts in the presence of a deuterium source like D₂O, but this does not involve cleavage of the main carbon-nitrogen bond. rsc.orgresearchgate.net
Regioselective Additions and Alkylation Reactions (e.g., 2-zincoethylzincation)
There is no specific information available regarding the 2-zincoethylzincation of this compound. Generally, organozinc reagents can participate in conjugate addition reactions to α,β-unsaturated systems. nih.govnih.gov The reactivity of the double bond in this compound towards such organometallic reagents would depend on the electronic effects of the diethylamino and phenylpropyl substituents.
The double bond in the pentene structure allows for potential electrophilic additions. smolecule.com However, the regioselectivity of such additions would be influenced by the steric hindrance and electronic nature of the substituents flanking the double bond.
Intramolecular Cyclization and Heterocyclic Annulation Reactions
While the synthesis of piperidine and other nitrogen-containing heterocycles through intramolecular cyclization of unsaturated amines is a well-established strategy, specific examples involving this compound are not documented in the available literature. organic-chemistry.orgwhiterose.ac.ukdtic.mildntb.gov.uanih.gov The structure of this compound, with a five-carbon chain separating the amine and the phenyl group, could potentially undergo intramolecular cyclization to form substituted piperidine derivatives under appropriate catalytic conditions. The success of such a reaction would depend on the specific catalyst and reaction conditions employed to facilitate the intramolecular C-N or C-C bond formation.
Heterocyclic annulation reactions, which involve the formation of a new ring fused to an existing one, are also conceivable. However, without experimental data, any proposed reaction scheme for this compound would be purely speculative.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) for Mechanistic Pathway Modeling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate modeling of reaction mechanisms. For reactions involving allylic amines, DFT calculations can map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways.
In the broader context of allylic amine synthesis and reactions, DFT studies have been instrumental. For instance, research on palladium-catalyzed allylation of primary amines has utilized DFT to investigate potential reaction mechanisms. These studies explore the formation of intermediates, such as cationic hydridopalladium complexes, and evaluate the energetic favorability of different pathways, including those involving ligand exchange and proton transfer. Such computational models help in understanding how factors like ligand electronic properties influence the reaction outcome.
For a molecule like N,N-Diethyl-5-phenylpent-2-en-1-amine, DFT could be employed to model various reactions, such as its synthesis via catalytic allylic amination or its subsequent functionalization. Theoretical modeling could elucidate the roles of catalysts, predict regioselectivity and stereoselectivity, and provide a detailed atomistic picture of the transition states involved. While specific data is not present, the established application of DFT to similar systems underscores its potential to unravel the mechanistic details of this compound's chemistry.
A hypothetical application of DFT to model a reaction involving this compound might involve the parameters and outputs summarized in the interactive table below.
| Parameter | Description | Example Value/Output |
| Functional | The approximation to the exchange-correlation energy. | B3LYP, M06-2X |
| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d), def2-TZVP |
| Solvation Model | Simulates the effect of a solvent on the reaction. | PCM, SMD |
| Reactant Geometry | Optimized 3D structure of this compound. | Cartesian Coordinates |
| Transition State | Geometry and energy of the highest point on the reaction path. | Imaginary Frequency |
| Product Geometry | Optimized 3D structure of the reaction product. | Cartesian Coordinates |
| Reaction Enthalpy | The overall energy change of the reaction. | kcal/mol or kJ/mol |
| Activation Energy | The energy barrier that must be overcome for the reaction to occur. | kcal/mol or kJ/mol |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These calculations can determine various molecular properties and reactivity descriptors.
For amines in general, quantum chemical methods have been used to correlate electronic properties with reactivity. Ground state properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), net atomic charges, and the distribution of non-bonding electrons are key indicators of a molecule's nucleophilic or electrophilic character.
In the case of this compound, the nitrogen atom's lone pair of electrons would be a primary site of nucleophilicity, a feature that can be quantified through quantum chemical calculations. The phenyl group and the allylic double bond introduce additional electronic features, such as regions of high electron density (π-systems) that can participate in various reactions.
Global reactivity descriptors, often calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of a molecule's ability to accept electrons. |
These descriptors, derived from quantum chemical calculations, could predict how this compound would behave in different chemical environments and its propensity to react with various electrophiles or nucleophiles. For example, a low ionization potential would suggest it is a good electron donor. The electrostatic potential surface, another output of these calculations, would visually map the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for chemical attack.
Role in Complex Molecule Synthesis
N,N-Diethyl-5-phenylpent-2-en-1-amine as a Key Synthetic Building Block
This compound is an enamine, a class of unsaturated organic compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.org Enamines are characterized by a nitrogen atom single-bonded to a carbon-carbon double bond. This structural feature renders the α-carbon of the original carbonyl compound nucleophilic, making enamines valuable reagents in carbon-carbon bond-forming reactions. masterorganicchemistry.comdnrcollege.org
The synthesis of this compound would theoretically involve the condensation of 5-phenylpent-2-enal with diethylamine (B46881), typically under acid catalysis with the removal of water. wikipedia.orgyoutube.com The resulting enamine possesses several key structural features that make it an attractive building block in organic synthesis:
Nucleophilic Carbon: The C4 carbon atom (α to the original aldehyde and part of the double bond) is electron-rich due to the electron-donating effect of the nitrogen atom, making it a potent nucleophile. masterorganicchemistry.com
Steric Hindrance: The diethylamino group provides a moderate level of steric bulk, which can influence the stereochemical outcome of its reactions.
These characteristics position this compound as a versatile intermediate for the introduction of a five-carbon chain containing a phenyl group into a target molecule.
Strategic Applications in the Construction of Advanced Organic Architectures
The nucleophilic nature of enamines like this compound allows for their participation in a variety of synthetic transformations, most notably in alkylation and conjugate addition reactions. These reactions are foundational in the construction of complex molecular skeletons.
One of the most well-established applications of enamines is the Stork enamine alkylation, a method for the α-alkylation of aldehydes and ketones. libretexts.orgjove.com In a hypothetical application, this compound could react with an alkyl halide. The nucleophilic enamine would attack the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium salt would yield a new, more complex aldehyde. masterorganicchemistry.com This strategy provides a powerful tool for elaborating carbon frameworks.
Furthermore, enamines are excellent nucleophiles for Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. libretexts.orgvanderbilt.edu The reaction of this compound with a Michael acceptor, such as methyl vinyl ketone, would result in the formation of a 1,5-dicarbonyl compound after hydrolysis. libretexts.org This type of transformation is instrumental in the synthesis of cyclic compounds and polyfunctional molecules.
The strategic incorporation of the 5-phenylpentyl moiety via this compound could be particularly valuable in the synthesis of natural products and their analogs. Many alkaloids and other biologically active molecules contain phenylalkylamine substructures. rsc.org The use of this enamine as a building block could provide a convergent and efficient route to such complex targets. For instance, the carbon skeleton of this compound could potentially be integrated into synthetic pathways for phenyl-containing alkaloids.
Below is a table summarizing the potential synthetic transformations involving this compound:
| Reaction Type | Reactant | Product (after hydrolysis) | Significance |
| Stork Enamine Alkylation | Alkyl Halide (R-X) | α-Alkylated Aldehyde | Carbon chain extension |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | Formation of polyfunctional molecules |
While direct experimental data for this compound is limited, its potential as a versatile synthetic intermediate can be confidently inferred from the well-established reactivity of enamines. Its unique combination of a nucleophilic carbon center, a guiding diethylamino group, and a terminal phenyl ring makes it a promising candidate for the strategic construction of advanced organic architectures. Further research into the synthesis and reactivity of this specific enamine is warranted to fully explore its synthetic utility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Diethyl-5-phenylpent-2-en-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the preparation of the enamine core via condensation of diethylamine with a carbonyl precursor (e.g., pent-2-enal derivatives). Reaction optimization includes:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Parameter | Optimal Condition | Yield Range | Purity |
|---|---|---|---|
| Catalyst | ZnCl₂ | 70–85% | >95% |
| Solvent | Toluene | - | - |
Q. How can the structural elucidation of this compound be performed using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., SHELX suite) resolves bond lengths and angles (e.g., C=C double bond at ~1.34 Å). Ensure data collection at low temperatures (120 K) to minimize thermal motion artifacts .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). Diethyl groups show triplet (δ 1.0–1.2 ppm) and quartet (δ 2.5–3.0 ppm) signals.
- FT-IR : Confirm C=N stretch at ~1640 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .
Q. What safety protocols and handling procedures are critical when working with this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ionization potentials, enthalpy of formation) reported for tertiary amines like this compound?
- Methodological Answer :
- Data validation : Cross-reference experimental values (e.g., ionization potential via photoelectron spectroscopy) with computational models (DFT/B3LYP) to identify systematic errors .
- Error analysis : Compare enthalpy measurements (ΔfH°gas) from combustion calorimetry vs. gas-phase ion cyclotron resonance, accounting for solvent effects in calorimetric data .
- Example Contradiction :
| Property | Source A (Exp.) | Source B (Calc.) | Discrepancy Cause |
|---|---|---|---|
| IE | 8.2 eV | 7.9 eV | Solvent polarization |
Q. What methodologies are effective in analyzing and mitigating N-nitrosamine impurities in this compound synthesis?
- Methodological Answer :
- Risk assessment : Screen raw materials for secondary/teriary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .
- Analytical mitigation :
- LC-MS/MS : Detect NDMA (N-nitrosodimethylamine) at ppb levels with a C18 column and MRM transitions (m/z 75 → 58).
- Sample prep : Add nitrite scavengers (e.g., ascorbic acid) during extraction to suppress artifact formation .
Q. How can computational chemistry tools predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- Reactivity modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
- Stability studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) and validate with Arrhenius equation-derived shelf-life predictions .
- Data Table :
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| HOMO | -6.3 eV | -6.1 eV |
| LUMO | -1.8 eV | -1.7 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
